2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel-
Description
2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- is a bicyclic compound featuring a piperidinone core substituted with an amino group at the 5-position and a phenyl group at the 6-position. The relative (5R,6R) configuration confers stereochemical specificity, which is critical for its biological and chemical interactions.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(5R,6R)-5-amino-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14)/t9-,11-/m1/s1 |
InChI Key |
BKFJIBKJLGSOGY-MWLCHTKSSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]([C@@H]1N)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC(C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, phenylamine, and appropriate protecting groups.
Formation of Piperidinone Ring: The piperidinone ring is formed through cyclization reactions, often involving the use of strong acids or bases.
Introduction of Amino and Phenyl Groups: The amino and phenyl groups are introduced through substitution reactions, using reagents like aniline derivatives and suitable catalysts.
Chiral Resolution: The final step involves chiral resolution to obtain the (5R,6R)-rel- enantiomer, which can be achieved through methods like chiral chromatography or crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound has been identified as a significant building block for the synthesis of pharmaceutical agents. Its structural properties make it suitable for modifications that can lead to the development of drugs targeting various neurological disorders, including migraines and chronic pain conditions. The antagonistic properties against Calcitonin Gene-Related Peptide (CGRP) receptors highlight its potential in treating migraines and other related disorders .
CGRP Receptor Antagonism
Research indicates that derivatives of 2-Piperidinone can serve as potent CGRP receptor antagonists. CGRP is involved in several physiological processes, including vasodilation and pain transmission. By inhibiting CGRP activity, these compounds can alleviate migraine symptoms and manage chronic pain conditions effectively .
Case Study 1: CGRP Antagonists in Migraine Treatment
A study published in a patent document outlines the efficacy of piperidinone derivatives as CGRP receptor antagonists. These compounds demonstrated significant potential in reducing the frequency and severity of migraine attacks. The research emphasizes the therapeutic benefits of these compounds in clinical settings, suggesting their use as preventive treatments for individuals suffering from chronic migraines .
Case Study 2: Synthesis and Characterization
Another significant aspect of research involves the synthesis of analogs of 2-Piperidinone. Studies have focused on the conformational analysis and biological activity of these analogs to understand their interaction with biological targets better. The findings suggest that modifications to the piperidinone structure can enhance its pharmacological properties, making it a versatile candidate for further drug development .
Comparative Data Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| CGRP Receptor Antagonism | Inhibition of CGRP activity to treat migraines and chronic pain | Reduced migraine frequency; alleviated pain |
| Pharmaceutical Synthesis | Building block for various drug formulations targeting neurological disorders | Versatile applications in drug development |
| Research & Development | Structural modifications to enhance biological activity | Improved efficacy and specificity of drugs |
Mechanism of Action
The mechanism of action of 2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The following table summarizes key structural and synthetic features of 2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- and related compounds:
Key Observations :
- Core Heterocycle: While the target compound features a piperidinone ring, analogs like tetrahydro-pyran-2-one () and thiopyrano-thiazole () exhibit oxygen- or sulfur-containing rings, altering electronic properties and hydrogen-bonding capacity.
- Substituent Effects : The phenyl group at the 6-position is common across analogs, but substituents like bromine () or nitro groups () modulate reactivity and stereoselectivity.
- Stereochemical Control : Catalytic methods (e.g., Lewis acid/base systems in ) or tandem reactions (e.g., hetero-Diels-Alder in ) are pivotal for achieving specific stereoisomers.
Stereochemical and Spectroscopic Analysis
- NMR Data: The target compound’s ¹H NMR would likely show deshielded protons near the amino and phenyl groups, similar to rel-(5R,6S)-5-bromotetrahydro-pyran-2-one (δ 5.2–5.5 ppm for H-5 and H-6 in ). ¹³C NMR of nitro-substituted analogs () exhibits characteristic shifts for nitro (δ ~80–90 ppm) and quaternary carbons (δ ~120–130 ppm).
- Mass Spectrometry: Molecular ion peaks (M⁺) for piperidinone derivatives typically align with calculated values (e.g., C₁₁H₁₄N₂O: 190.11 g/mol for the target compound vs. 242.08 g/mol for brominated analogs in ).
Biological Activity
2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article aims to explore its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Recent studies have highlighted several mechanisms through which 2-Piperidinone and its derivatives exert their biological effects:
- Proteasome Inhibition : Many piperidinone derivatives have been shown to inhibit the 20S proteasome, crucial for protein degradation in cells. This inhibition leads to an accumulation of polyubiquitinated proteins, triggering apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been linked to the activation of the intrinsic apoptotic pathway. This is characterized by the generation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases .
- Cell Cycle Arrest : Piperidinones have been observed to induce cell cycle alterations, particularly in lymphoma and colon cancer cell lines, leading to increased DNA fragmentation and cell death .
Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating the potential therapeutic applications of 2-Piperidinone. The following table summarizes key findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2608 | Breast | Low micromolar | Apoptosis induction |
| 2610 | Pancreatic | Low micromolar | Proteasome inhibition |
| 5f | Cervical | 0.15 | Proteasome inhibition |
| 5g | Lymphoma | Nanomolar | ROS accumulation |
Case Studies
- Study on Piperidone Derivatives : A study evaluated two novel piperidone compounds (2608 and 2610) against various cancer cell lines including breast and pancreatic cancers. Both compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was primarily through apoptosis involving ROS and caspase activation .
- Cervical Cancer Research : The compound 5f showed notable anticancer properties with a GI50 value of 0.15 µM against cervical cancer cells. The study indicated that the presence of electronegative substituents in the aryl ring enhances cytotoxicity significantly .
- Mechanism Exploration : Another investigation detailed how piperidones induce oxidative stress leading to apoptosis in colon cancer cell lines through mitochondrial dysfunction and DNA damage .
Q & A
Q. What are the common synthetic routes for 2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel-?
- Methodological Answer : The compound is synthesized via stereoselective methods, often leveraging nucleophilic addition to chiral aldehydes followed by cyclization. For example, Garner’s aldehyde can serve as a starting material for introducing stereochemistry at the 5R and 6R positions. Cyclization is achieved using acid-catalyzed intramolecular amidation or reductive amination. Key steps include:
- Stereochemical control : Use of chiral auxiliaries or catalysts to enforce the (5R,6R) configuration.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the diastereomers .
Characterization typically involves , , and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Q. How is the stereochemical configuration of (5R,6R)-rel- resolved and validated experimentally?
- Methodological Answer :
- X-ray crystallography : Provides definitive proof of absolute configuration by analyzing crystal lattice parameters and electron density maps.
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm enantiopurity.
- Optical rotation : Comparison with literature values for (5R,6R) derivatives to validate consistency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with NOESY confirming spatial proximity of substituents.
- Infrared (IR) spectroscopy : Confirms carbonyl (C=O) and amine (N-H) functional groups.
- Mass spectrometry : HRMS verifies molecular formula, while fragmentation patterns elucidate structural motifs .
Advanced Research Questions
Q. How can researchers address contradictory data in spectral analysis (e.g., unexpected coupling constants in NMR)?
- Methodological Answer :
- Triangulation : Cross-validate results using complementary techniques (e.g., 2D NMR, X-ray, or computational modeling).
- Solvent effects : Re-run NMR in deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess conformational flexibility.
- Literature benchmarking : Compare observed coupling constants with structurally analogous piperidinones to identify anomalies .
Q. What strategies are effective for enantioselective synthesis of (5R,6R)-rel- derivatives?
- Methodological Answer :
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP or Salen complexes) in transition-metal-catalyzed reactions.
- Enzymatic resolution : Lipases or esterases to hydrolyze specific enantiomers from racemic mixtures.
- Dynamic kinetic resolution (DKR) : Combines racemization and selective crystallization for high enantiomeric excess (ee) .
Q. How can computational methods enhance experimental design for this compound’s reactivity studies?
- Methodological Answer :
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at the piperidinone carbonyl) and transition states.
- Molecular docking : Screen potential biological targets (e.g., enzyme active sites) to prioritize in vitro assays.
- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions or crystallizations .
Q. What are the challenges in correlating in vitro bioactivity data with structural modifications of (5R,6R)-rel- derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., phenyl group para-substitutions) and measure IC50 values against target enzymes.
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors or hydrophobic regions using software like Schrödinger’s Phase.
- Counterion effects : Assess bioavailability differences between hydrochloride salts and free bases in cellular assays .
Data Contradiction Analysis Framework
Q. How should researchers resolve discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity assessment : Re-crystallize the compound and repeat DSC (differential scanning calorimetry) to exclude impurities.
- Polymorphism screening : Use solvent-drop grinding to identify alternative crystalline forms.
- Literature cross-check : Compare with structurally similar piperidinones in databases like NIST Chemistry WebBook .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
